molecular formula C12H24N2O3 B2792054 Methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate CAS No. 1008671-12-2

Methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate

Cat. No. B2792054
CAS RN: 1008671-12-2
M. Wt: 244.335
InChI Key: KLPMXYNKWISGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate” is a complex organic compound. It is an ester, which are compounds with the general formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate” would be complex due to the presence of multiple functional groups. The compound would contain a carbonyl group (C=O) as part of the ester functional group, as well as multiple carbon and hydrogen atoms forming the backbone of the molecule .

Safety and Hazards

The safety and hazards associated with “Methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate” are not available in the sources I found. It’s important to handle all chemicals with appropriate safety precautions, including using personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on “Methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate” are not clear from the available information. It could potentially be explored for various applications based on its chemical structure and properties .

properties

IUPAC Name

methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-6-9(4)10(11(15)17-5)14-12(16)13-7-8(2)3/h8-10H,6-7H2,1-5H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPMXYNKWISGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)NC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-2-(2-methylpropylcarbamoylamino)pentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.